molecular formula C14H21NO4 B12168418 1-(1,3-Benzodioxol-5-yloxy)-3-(diethylamino)propan-2-ol

1-(1,3-Benzodioxol-5-yloxy)-3-(diethylamino)propan-2-ol

Cat. No.: B12168418
M. Wt: 267.32 g/mol
InChI Key: LQHAKJFBKRVIHB-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yloxy)-3-(diethylamino)propan-2-ol is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzodioxole moiety linked to a diethylamino group through a propanol chain, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzodioxol-5-yloxy)-3-(diethylamino)propan-2-ol typically involves the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Attachment of the Propanol Chain: The benzodioxole is then reacted with an appropriate halogenated propanol derivative under basic conditions to form the intermediate.

    Introduction of the Diethylamino Group: The final step involves the substitution of the halogen with a diethylamino group using a suitable amine source.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Benzodioxol-5-yloxy)-3-(diethylamino)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzodioxole ketones, while reduction could produce benzodioxole alcohols.

Scientific Research Applications

1-(1,3-Benzodioxol-5-yloxy)-3-(diethylamino)propan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yloxy)-3-(diethylamino)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole moiety can engage in π-π interactions with aromatic residues, while the diethylamino group may form hydrogen bonds or ionic interactions with target proteins. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(1,3-Benzodioxol-5-yloxy)-2-(diethylamino)ethane
  • 1-(1,3-Benzodioxol-5-yloxy)-3-(dimethylamino)propan-2-ol
  • 1-(1,3-Benzodioxol-5-yloxy)-3-(diethylamino)butan-2-ol

Comparison: 1-(1,3-Benzodioxol-5-yloxy)-3-(diethylamino)propan-2-ol is unique due to its specific propanol chain length and the presence of both benzodioxole and diethylamino groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H21NO4

Molecular Weight

267.32 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yloxy)-3-(diethylamino)propan-2-ol

InChI

InChI=1S/C14H21NO4/c1-3-15(4-2)8-11(16)9-17-12-5-6-13-14(7-12)19-10-18-13/h5-7,11,16H,3-4,8-10H2,1-2H3

InChI Key

LQHAKJFBKRVIHB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(COC1=CC2=C(C=C1)OCO2)O

Origin of Product

United States

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